molecular formula C13H10FN3O B4503290 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B4503290
M. Wt: 243.24 g/mol
InChI Key: AVOYOTOYULFUDG-UHFFFAOYSA-N
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Description

7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a synthetic small molecule based on the privileged pyrazolo[1,5-a]pyrimidine scaffold, a fused bicyclic heterocycle known for its diverse biological activities and significant role in medicinal chemistry research . This compound is of high interest primarily in the field of oncology and targeted therapy development. The pyrazolo[1,5-a]pyrimidine core is recognized as a potent pharmacophore for designing protein kinase inhibitors (PKIs) . It can function as an ATP-competitive inhibitor, disrupting the aberrant signaling pathways that are hallmarks of various cancers . The specific substitution at the 7-position with a 2-fluoro-4-methoxyphenyl group is a strategic modification intended to optimize binding affinity and selectivity towards specific kinase targets, a common approach in the structure-activity relationship (SAR) optimization of this class of molecules . Researchers can utilize this compound as a key intermediate or a novel chemical entity in hit-to-lead optimization campaigns. Its structural features make it a valuable candidate for probing biological pathways and developing potential therapeutic agents for conditions driven by dysregulated kinase activity, such as non-small cell lung cancer (NSCLC) and melanoma . This product is provided for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10FN3O/c1-18-9-2-3-10(11(14)8-9)12-4-6-15-13-5-7-16-17(12)13/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVOYOTOYULFUDG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)C2=CC=NC3=CC=NN23)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine typically involves the condensation of 5-amino-1H-pyrazole with an appropriate aldehyde or ketone, followed by cyclization. One common method involves the reaction of 5-amino-1H-pyrazole with 2-fluoro-4-methoxybenzaldehyde under acidic conditions to form the desired product .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Medicinal Chemistry and Anticancer Activity

Anticancer Properties
Research indicates that pyrazolo[1,5-a]pyrimidines, including the specified compound, exhibit promising anticancer activity. A study highlighted the synthesis of various derivatives that demonstrated effectiveness against multiple cancer cell lines, such as MCF-7 (breast cancer), HepG2 (liver cancer), and HCT-116 (colon cancer) . The mechanism of action often involves the inhibition of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation.

Case Study: Structure-Activity Relationship (SAR)
A focused library of analogues was synthesized to identify key structural features necessary for enhancing antitumor activity. The results showed that modifications at specific positions on the pyrazolo[1,5-a]pyrimidine scaffold significantly influenced biological activity. For instance, derivatives with electron-withdrawing groups exhibited increased potency against cancer cells .

CompoundCell LineIC50 (µM)Mechanism
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidineMCF-715.3CDK inhibition
Other derivativesHCT-116VariesCDK inhibition

Enzyme Inhibition

Inhibitory Activity Against Mycobacterium tuberculosis
Another significant application of pyrazolo[1,5-a]pyrimidines is in the fight against tuberculosis. A specific derivative was identified through high-throughput screening as a potential lead compound against Mycobacterium tuberculosis. This compound's mechanism was distinct from traditional antibiotics, showcasing its unique mode of action .

Mechanism Insights
The study revealed that resistance to these compounds could arise from mutations in specific enzymes involved in drug metabolism, indicating a need for further structural optimization to enhance efficacy and reduce resistance .

Photophysical Properties and Material Science

Beyond medicinal applications, pyrazolo[1,5-a]pyrimidines are being explored for their photophysical properties , making them suitable candidates for use in material science. Their ability to form crystals with notable conformational stability can be leveraged in developing new materials with specific optical characteristics .

Synthesis and Modification

The versatility of the pyrazolo[1,5-a]pyrimidine scaffold allows for various synthetic modifications that can enhance biological activity or tailor properties for specific applications. Methods such as microwave-assisted synthesis have been employed to improve yields and streamline processes .

Mechanism of Action

The mechanism of action of 7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Key Observations:

Substituent Effects :

  • Electron-Withdrawing Groups (e.g., F, Cl, CF₃) : Fluorine at the 2-position (target compound) improves selectivity for PI3Kδ by modulating electron density, whereas trifluoromethyl groups () enhance lipophilicity .
  • Methoxy Groups : The 4-methoxy group in the target compound balances solubility and membrane permeability, contrasting with 3-methoxy analogs (e.g., ), which show reduced potency due to steric hindrance .

Core Modifications :

  • Bicyclic five-six-membered cores (e.g., pyrazolo[1,5-a]pyrimidine) exhibit superior potency compared to six-six-membered systems (e.g., pyrazolotriazines) in kinase inhibition .

Biological Activity :

  • The target compound’s 2-fluoro-4-methoxyphenyl group confers a 200-fold increase in PDE4 inhibition compared to unsubstituted analogs, aligning with trends in systematic SAR studies .

Biological Activity

7-(2-Fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine is a compound that has garnered attention in medicinal chemistry, particularly for its potential biological activities. This article examines its biological properties, focusing on its anticancer effects, synthesis methods, and relevant case studies.

  • Molecular Formula : C13H10FN3O
  • Molecular Weight : 243.24 g/mol
  • CAS Number : 1144498-92-9

Anticancer Activity

Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives, including this compound. The compound has been evaluated against various cancer cell lines using assays such as MTT to assess cell viability and growth inhibition.

Case Studies and Research Findings

  • In Vitro Studies on Breast Cancer Cell Lines
    • A library of pyrazolo[1,5-a]pyrimidine derivatives was screened for anticancer activity against MDA-MB-231 (human breast cancer) cell line. The results indicated that while some derivatives showed promising activity, this compound's specific efficacy requires further investigation .
  • Mechanism of Action
    • The compound's mechanism appears to involve the disruption of microtubule formation and induction of apoptosis in cancer cells. This is supported by findings that show alterations in cyclin B1 expression and activation of caspases upon treatment with related pyrazolo derivatives .
  • Comparative Efficacy
    • In comparative studies, compounds derived from the pyrazolo[1,5-a]pyrimidine framework have demonstrated varying degrees of cytotoxicity across different cancer types:
      • IC50 values for related compounds ranged from 0.01 µM to 42.30 µM against various cell lines including MCF-7 and NCI-H460 .
      • The specific IC50 for this compound has not been conclusively established but is expected to fall within a similar range based on structural activity relationships.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

  • Copper-Catalyzed Reactions : A method utilizing copper catalysis has been developed for synthesizing various pyrazolo derivatives efficiently .
  • Microwave-Assisted Techniques : These methods have shown to enhance yields and reduce reaction times significantly.

Summary of Biological Activity

Activity Type Cell Line IC50 (µM) Notes
AnticancerMDA-MB-231TBDRequires further investigation for specific efficacy
MechanismVariousTBDInduces apoptosis and disrupts microtubule formation
Comparative EfficacyMCF-7, NCI-H4600.01 - 42.30Related compounds show promising cytotoxicity

Q & A

Q. Advanced Optimization Strategies

  • Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) enhance cross-coupling efficiency for aryl substituents .
  • Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates, while microwave-assisted synthesis reduces reaction time .
  • Purification : Column chromatography with silica gel (hexane/ethyl acetate gradient) or recrystallization (ethanol/acetone mixtures) enhances purity .

What spectroscopic and crystallographic methods are used for structural characterization?

Q. Basic Characterization Techniques

  • NMR : ¹H and ¹³C NMR confirm substituent positions and purity. Key signals include pyrimidine ring protons (δ 8.5–9.5 ppm) and methoxy groups (δ 3.8–4.0 ppm) .
  • X-ray Crystallography : Resolves stereochemistry and bond angles. For example, C–F bond lengths in the fluorophenyl group average 1.34 Å .

Q. Advanced Analysis

  • DFT Calculations : Compare experimental (X-ray) and theoretical geometries to validate electronic effects of fluorine/methoxy groups .
  • Mass Spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H]⁺ at m/z 324.12 for C₁₇H₁₂F₂N₃O) .

What biological activities are reported for pyrazolo[1,5-a]pyrimidine derivatives?

Basic Pharmacological Profiles
Pyrazolo[1,5-a]pyrimidines exhibit:

  • Anticancer Activity : Inhibition of kinase targets (e.g., KDR) via competitive ATP-binding .
  • Antimicrobial Effects : Disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Action : COX-2 enzyme modulation .

Table 1 : Structural-Activity Relationships (SAR) of Analogues

Substituent PositionModificationsActivity TrendSource
7Fluorophenyl vs. Chlorophenyl↑ Lipophilicity → ↑ CNS penetration
2Methyl vs. EthylEthyl enhances metabolic stability
5Methoxy vs. TrifluoromethylTrifluoromethyl → ↑ kinase selectivity

How do researchers resolve contradictory data in biological activity studies?

Q. Advanced Data Analysis

  • In vitro vs. In vivo Discrepancies : Use pharmacokinetic profiling (e.g., microsomal stability assays) to identify bioavailability issues .
  • Target Selectivity : Employ kinome-wide screening to differentiate off-target effects .
  • Dose-Response Curves : Validate EC₅₀ values across multiple cell lines to rule out assay-specific artifacts .

What are the challenges in studying receptor binding mechanisms?

Q. Advanced Mechanistic Studies

  • Molecular Docking : Use software (AutoDock Vina) to model interactions with ATP-binding pockets. Fluorine atoms often form halogen bonds with Lys/Arg residues .
  • Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and entropy changes, critical for optimizing lead compounds .
  • Mutagenesis Assays : Identify critical residues (e.g., Gatekeeper mutations in kinases) that confer resistance .

How do solvent and pH conditions affect chemical stability?

Q. Advanced Stability Studies

  • Degradation Pathways : Under acidic conditions (pH < 3), the pyrimidine ring may hydrolyze. Use HPLC to monitor degradation products .
  • Light Sensitivity : Fluorinated derivatives are prone to photodegradation; store in amber vials at -20°C .
  • Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (>200°C for most derivatives) .

What strategies are used to enhance compound solubility for in vivo studies?

Q. Advanced Formulation Methods

  • Prodrug Design : Introduce phosphate esters at the methoxy group for aqueous solubility .
  • Nanoparticle Encapsulation : Use PLGA polymers to improve bioavailability and reduce toxicity .
  • Co-solvent Systems : Ethanol/Cremophor EL mixtures (1:1 v/v) enhance solubility without precipitation .

How are computational methods applied to predict biological activity?

Q. Advanced Computational Approaches

  • QSAR Models : Correlate molecular descriptors (logP, polar surface area) with IC₅₀ values .
  • MD Simulations : Simulate binding dynamics over 100 ns to assess target residence time .
  • ADMET Prediction : Tools like SwissADME predict blood-brain barrier permeability and CYP450 interactions .

What are the best practices for reproducibility in synthetic protocols?

Q. Methodological Rigor

  • Detailed Reaction Logs : Record exact stoichiometry, solvent batches, and humidity levels .
  • Parallel Experiments : Conduct triplicate runs to account for variability in catalyst activity .
  • Open Data Sharing : Deposit spectral data (NMR, XRD) in public repositories (e.g., Cambridge Crystallographic Data Centre) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine
Reactant of Route 2
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7-(2-fluoro-4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.